

# Benchmarking Pegunigalsidase-Alfa Against Novel Fabry Disease Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Pegunigalsidase-alfa |           |
| Cat. No.:            | B10832616            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the  $\alpha$ -galactosidase A ( $\alpha$ -Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multi-systemic pathology of the disease, primarily affecting the kidneys, heart, and nervous system. For decades, enzyme replacement therapy (ERT) has been the cornerstone of treatment. However, the therapeutic landscape is rapidly evolving with the advent of novel therapies designed to address the limitations of traditional ERTs. This guide provides an objective comparison of **pegunigalsidase-alfa**, a next-generation ERT, with other emerging therapeutic strategies, supported by available experimental data.

### Therapeutic Approaches in Fabry Disease

The management of Fabry disease has expanded beyond conventional ERTs to include substrate reduction therapies (SRTs) and the promise of gene therapy. Each approach utilizes a distinct mechanism to counteract the effects of α-Gal A deficiency.

Enzyme Replacement Therapy (ERT): This approach involves the intravenous infusion of a recombinant human α-Gal A enzyme to supplement the deficient endogenous enzyme.
 Pegunigalsidase-alfa (Elfabrio®) is a PEGylated form of recombinant α-galactosidase A



designed to have a longer plasma half-life compared to first-generation ERTs like agalsidase beta (Fabrazyme®).[1]

- Substrate Reduction Therapy (SRT): SRTs aim to decrease the production of Gb3 and other accumulating substrates, thereby reducing the burden on the deficient enzyme. These are orally administered small molecules. Venglustat and lucerastat are investigational SRTs that inhibit glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.
- Chaperone Therapy: This approach uses small molecules that bind to and stabilize misfolded but still partially functional forms of the α-Gal A enzyme, facilitating its proper trafficking to the lysosome. Migalastat (Galafold®) is an approved oral pharmacological chaperone for patients with amenable GLA mutations.
- Gene Therapy: The goal of gene therapy is to provide a long-lasting or potentially curative treatment by introducing a functional copy of the GLA gene, enabling the patient's own cells to produce the α-Gal A enzyme. Isaralgagene civaparvovec (ST-920) and 4D-310 are investigational gene therapies utilizing adeno-associated virus (AAV) vectors to deliver the GLA gene.[2][3]

### **Comparative Efficacy and Safety Data**

The following tables summarize key quantitative data from clinical trials of **pegunigalsidase-alfa** and comparator therapies. Direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, duration, and endpoints.

### **Table 1: Renal Efficacy Data**



| Therapy (Trial)                                 | Patient<br>Population                                                                     | Treatment<br>Duration | Primary Renal<br>Endpoint                                                           | Results                                                                                              |
|-------------------------------------------------|-------------------------------------------------------------------------------------------|-----------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Pegunigalsidase-<br>alfa (BALANCE)<br>[4][5][6] | Adults with Fabry disease and deteriorating renal function, previously on agalsidase beta | 2 years               | Non-inferiority in<br>the median<br>annualized<br>eGFR slope vs.<br>agalsidase beta | Non-inferiority<br>met. Difference<br>in median eGFR<br>slopes: -0.36<br>mL/min/1.73<br>m²/year.     |
| Pegunigalsidase-<br>alfa (BRIDGE)[7]            | Adults with Fabry disease previously treated with agalsidase alfa                         | 1 year                | Change in mean<br>annualized<br>eGFR slope                                          | Improvement from -5.90 mL/min/1.73 m² at baseline to - 1.19 mL/min/1.73 m² on pegunigalsidase- alfa. |
| Agalsidase beta<br>(Phase 3<br>Extension)[8]    | Adult patients<br>with Fabry<br>disease                                                   | 30-36 months          | Mean estimated<br>GFR                                                               | Remained stable.                                                                                     |
| Lucerastat<br>(MODIFY<br>Extension)[9]          | Adults with Fabry<br>disease                                                              | Up to 2 years         | Mean annualized<br>eGFR decline                                                     | -2.75 mL/min/1.73m² per year (compared to -3.55 mL/min/1.73m² per year pre- study).                  |
| Migalastat<br>(ATTRACT)[10]<br>[11]             | Adults with Fabry disease and amenable mutations, previously on ERT                       | 18 months             | Comparability of<br>annualized<br>eGFR change<br>vs. ERT                            | Met pre-specified criteria for demonstrating comparability.                                          |



| loorolgogono                    |                   |                |            | Positive mean |
|---------------------------------|-------------------|----------------|------------|---------------|
| Isaralgagene                    | Adults with Fabry | >12 months     | Annualized | annualized    |
| civaparvovec<br>(STAAR)[12][13] | disease           | >12 IIIOI1ti15 | eGFR slope | eGFR slope    |
|                                 |                   |                |            | observed.     |
|                                 |                   |                |            |               |

**Table 2: Biomarker and Cardiac Data** 

| Therapy (Trial)                             | Patient Population                                                | Treatment Duration | Key<br>Biomarker/Car<br>diac Endpoints                 | Results                                                        |
|---------------------------------------------|-------------------------------------------------------------------|--------------------|--------------------------------------------------------|----------------------------------------------------------------|
| Pegunigalsidase-<br>alfa (BRIDGE)           | Adults with Fabry disease previously treated with agalsidase alfa | 1 year             | Plasma lyso-Gb3 reduction                              | 31.5% average reduction.                                       |
| Agalsidase beta<br>(Phase 2)[14]            | Adults with Fabry disease                                         | 6 months           | Plasma Gb3<br>decrease                                 | Mean decrease<br>of 4.01 ± 1.29<br>μg/mL.                      |
| Lucerastat<br>(MODIFY)[9][15]               | Adults with Fabry disease                                         | 6 months           | Plasma Gb3 reduction                                   | ~50% reduction<br>vs. 12% increase<br>in placebo group.        |
| Migalastat<br>(FACETS)[10]                  | ERT-naïve adults with Fabry disease and amenable mutations        | 6 months           | Plasma lyso-Gb3<br>change                              | Data suggests<br>no beneficial<br>effect on this<br>biomarker. |
| Isaralgagene<br>civaparvovec<br>(STAAR)[12] | Adults with Fabry disease                                         | >12 months         | Plasma lyso-Gb3 reduction                              | Substantial drop in naïve/pseudonaïve patients.                |
| 4D-310<br>(INGLAXA-1 & 2)<br>[16][17]       | Adults with Fabry disease cardiomyopathy                          | >12 months         | Cardiac function<br>(global<br>longitudinal<br>strain) | Stable or improved in 5 evaluable patients.                    |



**Table 3: Safety and Tolerability** 

| Therapy                   | Common Adverse Events                                                                                                                                    | Serious Adverse<br>Events/Key Safety<br>Information                                                                                                           |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pegunigalsidase-alfa      | Infusion-associated reactions, nasopharyngitis, headache, diarrhea, fatigue, nausea, back pain, pain in extremity, sinusitis.[18]                        | Hypersensitivity reactions including anaphylaxis.[18]                                                                                                         |
| Agalsidase beta           | Infusion-associated reactions,<br>chills, fever, headache,<br>nausea, vomiting.                                                                          | Serious infusion-associated reactions, hypersensitivity.                                                                                                      |
| Lucerastat                | Hot flushes, flatulence, vertigo, hyponatremia, cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.[8] | Generally well-tolerated in clinical trials.                                                                                                                  |
| Venglustat                | Not yet fully characterized in large-scale Fabry disease trials.                                                                                         | Ongoing Phase 3 trials will provide more comprehensive safety data.                                                                                           |
| Migalastat                | Headache, nasopharyngitis. [10]                                                                                                                          | Generally well-tolerated.                                                                                                                                     |
| Isaralgagene civaparvovec | Pyrexia, headache, viral infections, fatigue, nasopharyngitis.[12][19]                                                                                   | Generally well-tolerated in the Phase 1/2 STAAR study.                                                                                                        |
| 4D-310                    | Not fully characterized.                                                                                                                                 | Cases of atypical hemolytic uremic syndrome (aHUS) reported, leading to a clinical hold and protocol amendment to include an immunosuppressive regimen.  [20] |



### **Experimental Protocols**

Detailed methodologies for key clinical trials are crucial for the critical evaluation of therapeutic candidates. Below are summarized protocols for pivotal studies.

# Pegunigalsidase-alfa: The BALANCE Study (NCT02795676)

- Study Design: A Phase 3, randomized, double-blind, active-controlled, parallel-group study. [4][6]
- Objective: To assess the non-inferiority of **pegunigalsidase-alfa** to agalsidase beta in adult patients with Fabry disease and deteriorating renal function.[4][6]
- Patient Population: 77 adult patients with a confirmed diagnosis of Fabry disease who had been receiving agalsidase beta for at least one year and had an annualized estimated glomerular filtration rate (eGFR) slope more negative than -2 mL/min/1.73 m²/year.[5]
- Intervention: Patients were randomized in a 2:1 ratio to receive either 1 mg/kg of pegunigalsidase-alfa or 1 mg/kg of agalsidase beta intravenously every two weeks for 24 months.[3][4][6]
- Primary Efficacy Endpoint: The primary endpoint was the median annualized eGFR slope.
   Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the difference in medians was greater than -3.0 mL/min/1.73 m²/year.[4]
- Secondary Endpoints: Included changes in plasma lyso-Gb3 concentrations and safety assessments.[4]

### **Lucerastat: The MODIFY Study (NCT03425539)**

- Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[15][21]
- Objective: To evaluate the efficacy and safety of lucerastat oral monotherapy in adult patients with Fabry disease.[15][21]



- Patient Population: 118 adult patients with a genetically confirmed diagnosis of Fabry disease and FD-specific neuropathic pain.[21]
- Intervention: Patients were randomized in a 2:1 ratio to receive either oral lucerastat (1000 mg twice daily) or placebo for 6 months.[9][21]
- Primary Efficacy Endpoint: The primary endpoint was the effect on neuropathic pain, measured using a patient-reported outcome tool.[15][21]
- Secondary Endpoints: Included changes in gastrointestinal symptoms, Fabry disease biomarkers (plasma Gb3), safety, and tolerability.[21]

### **Venglustat: The PERIDOT Study (NCT05206773)**

- Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebocontrolled study.[22][23][24]
- Objective: To characterize the efficacy and safety of venglustat on neuropathic and abdominal pain in patients with Fabry disease.[24]
- Patient Population: Approximately 114 adult and adolescent (≥16 years) patients with Fabry disease who are treatment-naïve or untreated for at least 6 months. [22]
- Intervention: Patients are randomized in a 1:1 ratio to receive either venglustat (15 mg) or placebo orally once daily for 12 months.[22]
- Primary Efficacy Endpoint: The primary endpoint is the change from baseline in neuropathic and abdominal pain as measured by the Fabry Disease Patient-Reported Outcome (FD-PRO) instrument.[23]
- Secondary Endpoints: Include changes in plasma lyso-GL-3, frequency of rescue pain medication use, and safety.[24]

# Isaralgagene civaparvovec (ST-920): The STAAR Study (NCT04046224)



- Study Design: A Phase 1/2, global, open-label, single-dose, dose-ranging, multicenter clinical study.[12][13][18][19]
- Objective: To evaluate the safety and tolerability of ascending doses of isaralgagene civaparvovec.
- Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.
- Intervention: A single intravenous infusion of isaralgagene civaparvovec at ascending doses.
   [19]
- Primary Endpoint: Safety and tolerability.[12]
- Secondary Endpoints: α-Gal A activity, plasma lyso-Gb3 levels, eGFR slope, and quality of life.[12]

# Visualizing the Landscape of Fabry Disease Therapies

The following diagrams illustrate the mechanisms of action of the different therapeutic modalities and a sample experimental workflow.

Caption: Mechanisms of action for novel Fabry disease therapies.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled trial in Fabry disease.

### Conclusion

The therapeutic landscape for Fabry disease is undergoing a significant transformation, moving beyond traditional ERTs to a new era of innovative treatments. **Pegunigalsidase-alfa**, with its modified pharmacokinetic profile, has demonstrated non-inferiority to an established ERT in preserving renal function. Concurrently, oral substrate reduction therapies and gene therapies



are showing promise in clinical development, each with a unique mechanism of action and potential to address unmet needs in the Fabry patient population. The choice of therapy will increasingly depend on a patient's specific genetic mutation, clinical presentation, and lifestyle considerations. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative benefits and long-term outcomes of these novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study | Journal of Medical Genetics [jmg.bmj.com]
- 4. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study. [repository.cam.ac.uk]
- 5. Head-to-head trial of pegunigalsidase alfa versus agalsidase beta in patients with Fabry disease and deteriorating renal function: results from the 2-year randomised phase III BALANCE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 7. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. fabrydiseasenews.com [fabrydiseasenews.com]
- 9. Executive Summary Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Conclusions Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]



- 11. Research Portal [iro.uiowa.edu]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Idorsia | Media release [idorsia.com]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. 4dmoleculartherapeutics.com [4dmoleculartherapeutics.com]
- 17. Sangamo Therapeutics Announces Updated Phase 1/2 STAAR Study Data in Fabry Disease Showing Sustained Benefit and Differentiated Safety Profile - BioSpace [biospace.com]
- 18. fabrydiseasenews.com [fabrydiseasenews.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Understanding and modifying Fabry disease: Rationale and design of a pivotal Phase 3 study and results from a patient-reported outcome validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fabrydiseasenews.com [fabrydiseasenews.com]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 24. scge.mcw.edu [scge.mcw.edu]
- To cite this document: BenchChem. [Benchmarking Pegunigalsidase-Alfa Against Novel Fabry Disease Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832616#benchmarking-pegunigalsidase-alfa-against-novel-fabry-disease-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com